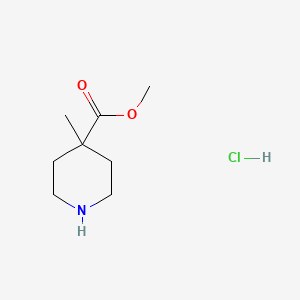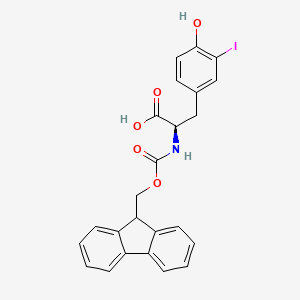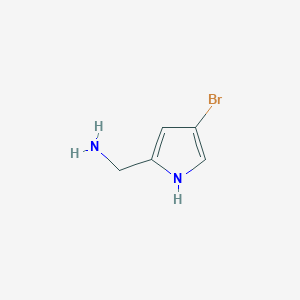
4-Cyclopropyl-3,3-dimethylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Cyclopropyl-3,3-dimethylazetidin-2-one” is a chemical compound with the molecular formula C8H13NO . It has a molecular weight of 139.19 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group attached to a 3,3-dimethylazetidin-2-one . The exact structure can be determined using techniques like NMR, HPLC, LC-MS, UPLC, etc .Wissenschaftliche Forschungsanwendungen
Metal Carbenoid Generation and Ring-Opening Reactions
4-Cyclopropyl-3,3-dimethylazetidin-2-one and its derivatives are used in the generation of metal carbenoids, which play a crucial role in organic synthesis. Cyclopropenes, due to their high ring strain, display versatile reactivity in the presence of transition metal catalysts. Such reactions include intramolecular cyclopropanation and C-H insertion, pivotal for synthesizing heterocycles and carbocycles possessing a bicyclo[4.1.0]heptane framework (Archambeau, Miege, Meyer, & Cossy, 2015).
Synthesis of 3,3-Dimethylazetidines
The compound's derivatives, specifically 3,3-dimethylazetidines, are synthesized using iodine-mediated intramolecular cyclization reactions of γ-prenylated amines. This method offers a new strategy for synthesizing bioactively important 3,3-dimethylazetidines and extends the application of γ-prenylated amine synthons in organic synthesis (Jin, Sun, Zhou, & Zhao, 2016).
Biological and Chemical Activities
Various derivatives of this compound are explored for their biological activities. For instance, cyclopropenecarboxylic acid derivatives exhibit herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009). Additionally, the cyclopropyl ring has been increasingly used in drug development due to its contribution to potency, reduced off-target effects, and its role in overcoming challenges in drug discovery (Talele, 2016).
Ring Formation and Bond Activation
The compound and its analogs are used in the formation of complex molecular structures like benzenes through silver-catalyzed cyclization, involving cyclopropane cleavage and aromatization (Pati & Liu, 2012). Moreover, cyclopropenes, including this compound, have been coordinated to platinum in organometallic chemistry for various applications (Visser, Schipperijn, & Lukas, 1973).
Eigenschaften
IUPAC Name |
4-cyclopropyl-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(2)6(5-3-4-5)9-7(8)10/h5-6H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUJPRYRAHUFLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)

![[1-(3-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B1442731.png)




![N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanaminedihydrochloride](/img/structure/B1442742.png)



![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442749.png)
![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)